6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Overview
Description
6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C16H12N2O2. This compound is characterized by its quinoline and pyridine rings, which are fused together, and a carboxylic acid group attached to the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid typically involves the following steps:
Condensation Reaction: The starting materials, such as 2-aminopyridine and 6-methylquinoline-4-carboxylic acid, undergo a condensation reaction to form the desired compound.
Cyclization: The intermediate product is then subjected to cyclization conditions to form the fused quinoline-pyridine structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have biological activity and can be studied for potential therapeutic effects.
Medicine: It can be investigated for its pharmacological properties and potential use in drug development.
Industry: The compound can be utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid can be compared with other similar compounds, such as:
6-Methylpyridine-2-carboxylic acid: This compound has a similar structure but lacks the quinoline ring.
2-Pyridin-2-ylquinoline-4-carboxylic acid: This compound has a similar structure but lacks the methyl group at the 6th position.
Uniqueness: The presence of both the quinoline and pyridine rings, along with the carboxylic acid group, makes this compound unique compared to other similar compounds
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a candidate for further research in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
6-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-10-5-6-13-11(8-10)12(16(19)20)9-15(18-13)14-4-2-3-7-17-14/h2-9H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITNJIFNHJTCDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199110 | |
Record name | Cinchoninic acid, 6-methyl-2-(2-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5110-01-0 | |
Record name | Cinchoninic acid, 6-methyl-2-(2-pyridyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005110010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinchoninic acid, 6-methyl-2-(2-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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